molecular formula C20H17F2N5O3S B11247596 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,5-difluorophenyl)acetamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,5-difluorophenyl)acetamide

Cat. No.: B11247596
M. Wt: 445.4 g/mol
InChI Key: AAPUHGZOWVTNFV-UHFFFAOYSA-N
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Description

N-(3,5-DIFLUOROPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, an acetamido group, and a triazinylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIFLUOROPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core triazine structure. The process often includes:

    Formation of the Triazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: This step involves the substitution reaction where a difluorophenyl moiety is introduced to the triazine core.

    Attachment of the Acetamido Group: The acetamido group is incorporated through an acylation reaction.

    Final Assembly: The final step involves the coupling of the triazine core with the difluorophenyl and acetamido groups under specific reaction conditions, often requiring catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing automated systems and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIFLUOROPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate reactions.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3,5-DIFLUOROPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, N-(3,5-DIFLUOROPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • N-(3,5-DIFLUOROPHENYL)-2-{[6-(2-AMINOPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE
  • N-(3,5-DIFLUOROPHENYL)-2-{[6-(2-HYDROXYPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE

These compounds share a similar core structure but differ in the functional groups attached, which can significantly influence their chemical and biological properties.

Properties

Molecular Formula

C20H17F2N5O3S

Molecular Weight

445.4 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3,5-difluorophenyl)acetamide

InChI

InChI=1S/C20H17F2N5O3S/c1-10-4-3-5-15(17(10)23-11(2)28)18-19(30)25-20(27-26-18)31-9-16(29)24-14-7-12(21)6-13(22)8-14/h3-8H,9H2,1-2H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

AAPUHGZOWVTNFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)F)F)NC(=O)C

Origin of Product

United States

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